molecular formula C14H18N2O2S B2930375 Tert-butyl N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-N-methylcarbamate CAS No. 2138166-08-0

Tert-butyl N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-N-methylcarbamate

Cat. No. B2930375
CAS RN: 2138166-08-0
M. Wt: 278.37
InChI Key: FGGDDPHUWHPWMK-UHFFFAOYSA-N
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Description

“Tert-butyl N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-N-methylcarbamate” is a chemical compound with the molecular weight of 239.34 . It is a solid substance that should be stored at room temperature . The IUPAC name for this compound is "tert-butyl 5,6-dihydro-4H-cyclopenta [b]thien-2-ylcarbamate" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C12H17NO2S/c1-12(2,3)15-11(14)13-10-7-8-5-4-6-9(8)16-10/h7H,4-6H2,1-3H3,(H,13,14)" . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, cyanoacetamides are known to be versatile reactants. The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

This compound has a boiling point of 303.1±42.0 C at 760 mmHg . It is a solid substance that should be stored at room temperature .

Scientific Research Applications

Metabolic Studies and Enzymatic Reactions

Metabolism in Insects and Mice

Research has shown the metabolism of similar compounds, highlighting the enzymatic processes involved in hydroxylation and oxidation reactions. The tert-butyl and N-methyl groups undergo specific transformations, leading to the formation of phenolic metabolites and dihydroxy compounds. This indicates a complex metabolism that varies significantly across species, suggesting potential applications in studying enzymatic pathways and designing compounds with targeted metabolic profiles (Douch & Smith, 1971).

Safety and Hazards

The safety information available indicates that this compound may be harmful . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P337, P362+P364, P405, P501 .

Future Directions

While specific future directions for this compound are not available, compounds with the indole nucleus, which is similar to the cyclopenta[b]thiophen-2-yl group in this compound, have shown clinical and biological applications . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . This suggests potential future research directions for “Tert-butyl N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-N-methylcarbamate”.

properties

IUPAC Name

tert-butyl N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-14(2,3)18-13(17)16(4)12-10(8-15)9-6-5-7-11(9)19-12/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGDDPHUWHPWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(C2=C(S1)CCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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